2-Bromo-3-methoxy-1,1,1-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1,1-trifluoro-3-methoxypropane (also known as BTMP) is a colorless liquid that has a trifluoromethyl group and a bromine atom bonded to a methoxypropane molecule. It is used as an intermediate in the production of organofluorine compounds .
Molecular Structure Analysis
The molecular formula of 2-Bromo-1,1,1-trifluoro-3-methoxypropane is C4H6BrF3O . Its average mass is 206.989 Da and its monoisotopic mass is 205.955399 Da .Scientific Research Applications
Protecting Group in Organic Synthesis : 2-Bromo-1,1,1-trifluoro-3-methoxypropane and related compounds are used as protecting groups in organic synthesis. For instance, Horning, Kavadias, and Muchowski (1970) demonstrated the utility of similar bromo-methoxy compounds as masked acetonyl bromides, valuable in synthetic organic chemistry (Horning, Kavadias, & Muchowski, 1970).
Preparation of Dibromo-Methoxypropene : Edvardsen, Benneche, and Tius (2000) described the preparation of dibromo-methoxypropene, closely related to 2-Bromo-1,1,1-trifluoro-3-methoxypropane, exploring its utility in nucleophilic displacement and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000).
Synthesis of Heterocyclic Compounds : Lamberth and colleagues (2014) utilized similar bromo-methoxy compounds in the synthesis of heterocyclic compounds, showcasing its versatility as a chemical reagent (Lamberth et al., 2014).
Fluorinated Building Block : Norbert Lui, Marhold, and Rock (1998) identified the use of related trifluoroacetone derivatives as versatile fluorinated building blocks for the synthesis of various compounds, highlighting the importance of fluorinated compounds in chemical synthesis (Lui, Marhold, & Rock, 1998).
Synthesis of Biheterocycles and Pyrimidines : Aquino, Lobo, and colleagues (2017) demonstrated the use of a compound similar to 2-Bromo-1,1,1-trifluoro-3-methoxypropane for the synthesis of biheterocycles and pyrimidines, showcasing its role in more complex chemical syntheses (Aquino et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, 1-Bromo-2-methylpropane, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s reasonable to assume that 2-Bromo-1,1,1-trifluoro-3-methoxypropane may have similar hazards, but specific data is not available.
Mechanism of Action
Target of Action
Similar compounds have been known to act as thiol-reactive trifluoromethyl probes .
Mode of Action
It’s suggested that the compound might activate its targets through hydrogen bonding interactions .
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, such as the suzuki–miyaura coupling .
Pharmacokinetics
The compound’s physical and chemical properties such as boiling point and density have been documented .
Result of Action
It’s suggested that the compound might have wide-spectrum antimicrobial properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,1,1-trifluoro-3-methoxypropane. For instance, the compound’s reactivity might be affected by varying polarity conditions . Furthermore, safety precautions should be taken when handling this compound due to its potential corrosive and irritant properties .
Biochemical Analysis
Biochemical Properties
2-Bromo-1,1,1-trifluoro-3-methoxypropane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with thiol groups in proteins, forming covalent bonds that can alter the protein’s function. The interaction with thiol groups suggests that 2-Bromo-1,1,1-trifluoro-3-methoxypropane can act as a thiol-reactive probe, which is useful in studying protein function and structure .
Cellular Effects
The effects of 2-Bromo-1,1,1-trifluoro-3-methoxypropane on various types of cells and cellular processes are profound. This compound can influence cell function by modifying the activity of key enzymes involved in cellular metabolism. For instance, it has been observed to affect cell signaling pathways by interacting with specific proteins, leading to changes in gene expression and cellular metabolism. These interactions can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromo-1,1,1-trifluoro-3-methoxypropane exerts its effects through covalent modification of biomolecules. The compound binds to thiol groups in proteins, leading to enzyme inhibition or activation. This binding can result in changes in the protein’s conformation and function, ultimately affecting cellular processes. Additionally, 2-Bromo-1,1,1-trifluoro-3-methoxypropane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,1,1-trifluoro-3-methoxypropane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 2-Bromo-1,1,1-trifluoro-3-methoxypropane can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,1,1-trifluoro-3-methoxypropane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, 2-Bromo-1,1,1-trifluoro-3-methoxypropane can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These toxic effects are likely due to the compound’s ability to covalently modify critical proteins and disrupt cellular function .
Metabolic Pathways
2-Bromo-1,1,1-trifluoro-3-methoxypropane is involved in several metabolic pathways, primarily through its interactions with enzymes that metabolize halogenated hydrocarbons. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Bromo-1,1,1-trifluoro-3-methoxypropane is transported and distributed through passive diffusion and interactions with specific transporters. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Additionally, binding proteins can facilitate the transport and localization of 2-Bromo-1,1,1-trifluoro-3-methoxypropane within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-1,1,1-trifluoro-3-methoxypropane is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-1,1,1-trifluoro-3-methoxypropane can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoro-3-methoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQBSZARDNGLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407583 |
Source
|
Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883498-92-8 |
Source
|
Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.